molecular formula C7H15NO3 B3082500 Tert-butyl ethoxycarbamate CAS No. 1127342-53-3

Tert-butyl ethoxycarbamate

Cat. No.: B3082500
CAS No.: 1127342-53-3
M. Wt: 161.2 g/mol
InChI Key: HZDXVYCENFYZSA-UHFFFAOYSA-N
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Description

Tert-butyl ethoxycarbamate is a chemical compound belonging to the class of carbamates, which are esters of carbamic acid. This compound is widely used in organic synthesis, particularly as a protecting group for amines. The tert-butyl group provides stability, making it a preferred choice in various chemical reactions.

Mechanism of Action

Target of Action

Tert-butyl ethoxycarbamate, also known as t-butyloxycarbonyl (Boc), is primarily used as a protecting group for amines in organic synthesis . It plays a crucial role in the synthesis of peptides . The primary targets of this compound are the amine groups that it protects during synthesis .

Mode of Action

This compound interacts with its targets (amine groups) by forming a carbamate linkage . This linkage serves as a protective group for the amine, preventing it from reacting under conditions that would normally cause it to do so . The Boc group can be removed under relatively mild conditions, typically with strong acid (trifluoroacetic acid) or heat .

Biochemical Pathways

It’s known that the compound plays a significant role in peptide synthesis . By protecting amine groups, it allows for the selective reaction of other functional groups in the molecule .

Pharmacokinetics

As a tertiary alcohol, it is resistant to oxidation to carbonyl compounds . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The primary result of this compound’s action is the protection of amine groups during organic synthesis . This allows for the selective reaction of other functional groups in the molecule, facilitating complex synthesis processes .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s protective action can be removed under acidic conditions or heat . Therefore, the pH and temperature of the reaction environment can significantly impact the compound’s function. Additionally, the presence of other reactive species in the environment could potentially interfere with the compound’s protective action.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl ethoxycarbamate can be synthesized through several methods. One common approach involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to the formation of an acyl azide intermediate . Another method includes the three-component coupling of amines, carbon dioxide, and halides in the presence of cesium carbonate and tetrabutylammonium iodide (TBAI), which offers mild reaction conditions and short reaction times .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale reactors where the reaction conditions are carefully controlled to ensure high yields and purity. The use of catalysts and optimized reaction parameters are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl ethoxycarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include free amines and substituted carbamates, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Tert-butyl ethoxycarbamate has a wide range of applications in scientific research:

Comparison with Similar Compounds

Properties

IUPAC Name

tert-butyl N-ethoxycarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO3/c1-5-10-8-6(9)11-7(2,3)4/h5H2,1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDXVYCENFYZSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCONC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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